molecular formula C18H17BrN2O4 B4011937 (4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate

(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate

Cat. No.: B4011937
M. Wt: 405.2 g/mol
InChI Key: JXDNUNVSTWVOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate is an organic compound that features a bromophenyl group, a nitro group, and a piperidinyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The addition of a nitro group to the aromatic ring.

    Piperidinylation: The attachment of a piperidine ring to the benzoate structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate: Unique due to its specific functional groups and structure.

    (4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl) 5-nitro-2-piperidin-1-ylbenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-13-4-7-15(8-5-13)25-18(22)16-12-14(21(23)24)6-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDNUNVSTWVOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 3
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl) 5-nitro-2-piperidin-1-ylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.